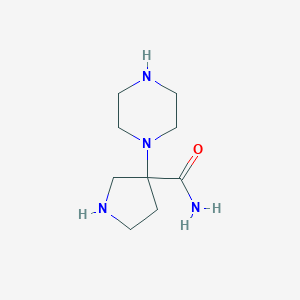

3-(Piperazin-1-yl)pyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C9H18N4O |

|---|---|

Molecular Weight |

198.27 g/mol |

IUPAC Name |

3-piperazin-1-ylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C9H18N4O/c10-8(14)9(1-2-12-7-9)13-5-3-11-4-6-13/h11-12H,1-7H2,(H2,10,14) |

InChI Key |

ZQGLXSABKYRZBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C(=O)N)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine core can be synthesized via a cyclization reaction involving amino acids or suitable precursors:

- Starting materials : α-Amino acids such as L-proline or derivatives.

- Method : Cyclization through reductive amination or ring-closing metathesis (RCM).

a. Activation of the amino acid (e.g., L-proline) with a coupling reagent like HATU or BOP.

b. Reaction with a suitable amine (e.g., methylamine) to form an N-substituted intermediate.

c. Cyclization under reflux conditions to form the pyrrolidine ring.

Functionalization at the 3-Position

The 3-position of the pyrrolidine ring is functionalized with a carboxylic acid or ester, which is subsequently converted into the corresponding amide:

- Saponification of esters if starting from ester derivatives.

- Amide coupling using activating agents like HOBt and BOP with appropriate amines.

Introduction of the Carboxamide Group

Amide Formation

The key step involves coupling the carboxylic acid derivative of the pyrrolidine with an amine group:

- Reagents : HOBt, BOP, or similar coupling agents.

- Conditions : Usually performed in anhydrous solvents like DMF or DCM under inert atmosphere, at room temperature or slightly elevated temperatures.

Variations for Structural Diversity

- Incorporate different substituents on the pyrrolidine ring or the carboxamide moiety to explore structure-activity relationships (SAR).

- Use of substituted pyrrolidine derivatives to optimize receptor binding.

Piperazine Functionalization

Nucleophilic Substitution on the Pyrrolidine Nitrogen

The piperazine group is introduced via nucleophilic substitution:

a. Activation of the pyrrolidine nitrogen with a suitable leaving group (e.g., halide or mesylate).

b. Nucleophilic attack by piperazine, often in the presence of a base like DIPEA or potassium carbonate.

Direct Coupling Approach

Alternatively, the piperazine can be coupled to the carboxamide derivative:

a. Activation of the carboxamide with carbodiimides (e.g., EDC) or BOP.

b. Coupling with piperazine, which acts as a nucleophile.

Final Purification and Characterization

- Purification : Typically achieved through column chromatography or preparative HPLC.

- Characterization : Confirmed via NMR, MS, IR, and elemental analysis to verify structure and purity.

Data Table Summarizing Key Intermediates and Reagents

| Step | Intermediate | Reagents/Conditions | Purpose | Reference/Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine core | Cyclization of amino acids, RCM | Ring formation | Based on methods from [ACS Chem. Neurosci., 2021] |

| 2 | 3-Position Ester | Esterification | Functionalization | Standard esterification protocols |

| 3 | Acid derivative | Saponification | Prepare for amide coupling | Typical hydrolysis conditions |

| 4 | Amide intermediate | HOBt, BOP, amine | Amide formation | Key step for linking side chains |

| 5 | Piperazine derivative | Nucleophilic substitution | Introduction of piperazine | Using bases like DIPEA |

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

3-(Piperazin-1-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound act as dopamine and serotonin antagonists, which are crucial in the treatment of psychiatric disorders . The compound may also interact with microbial cell membranes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-(Piperazin-1-yl)pyrrolidine-3-carboxamide derivatives and related compounds:

Key Observations:

- SCH772984 : Incorporates a pyrimidin-2-ylphenylpiperazine group and a pyridinyl-indazolyl moiety, enhancing its kinase inhibition properties .

- Letermovir : Features bulky aromatic substituents (e.g., trifluoromethylphenyl and methoxyphenyl), contributing to its antiviral activity but reducing water solubility .

- PF-04457845 : Contains a pyridazinyl group and a trifluoromethylpyridinyl ether, which may influence its target selectivity .

Pharmacological Activity

SCH772984

- Target : ERK1 and ERK2 kinases.

- Activity : IC50 values of 4 nM (ERK1) and 1 nM (ERK2), making it a potent inhibitor of MAPK signaling pathways .

- Application : Investigated in oncology for targeting hyperactive ERK in cancers .

Letermovir

- Target : Cytomegalovirus (CMV) terminase complex.

- Activity : Prevents viral DNA packaging; used prophylactically in transplant patients .

- Solubility : Very slight water solubility due to hydrophobic substituents .

PF-04457845

- Target: Not explicitly stated in evidence, but structural similarities suggest kinase or protease modulation.

- Activity: No specific data provided; however, its trifluoromethylpyridinyl group is common in bioactive molecules .

Structure-Activity Relationship (SAR) Insights

- Piperazine Flexibility : The piperazine ring enhances binding to hydrophobic pockets in kinases (e.g., ERK) and viral enzymes .

- Aromatic Substituents : Pyrimidinyl and pyridinyl groups in SCH772984 improve hydrogen bonding and π-π stacking with target proteins .

- Fluorinated Groups : Letermovir’s trifluoromethyl moiety increases metabolic stability but reduces solubility .

Biological Activity

3-(Piperazin-1-yl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 196.26 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine moiety allows for hydrogen bonding and coordination with metal ions, influencing multiple biochemical pathways. Its unique structure enables it to bind effectively to specific receptors or enzymes, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating significant antibacterial properties.

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity.

- Neuroprotective Effects : There is emerging evidence suggesting that piperazine derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity in cancer cell lines | |

| Neuroprotective | Potential protective effects |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, the compound was found to inhibit the growth of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL, indicating moderate potency compared to standard antibiotics .

Case Study: Antitumor Activity

Another study focused on the antitumor activity of this compound against various human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The results showed IC50 values ranging from 10 µM to 25 µM, suggesting that the compound has potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.